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Compound of Interest

Compound Name:
1-(4-Hydroxyindolin-1-

YL)ethanone

Cat. No.: B070445 Get Quote

Disclaimer: Direct experimental spectroscopic data for 1-(4-Hydroxyindolin-1-YL)ethanone is

not readily available in the public domain. This guide provides a predictive and comparative

analysis based on the spectroscopic data of structurally related compounds. The experimental

protocols are generalized and should be adapted to specific laboratory conditions.

Introduction
1-(4-Hydroxyindolin-1-YL)ethanone is a substituted indoline derivative. The indoline scaffold

is a core structure in many biologically active compounds, making its derivatives, such as the

N-acetylated 4-hydroxy version, of significant interest to researchers in medicinal chemistry and

drug development. Accurate spectroscopic characterization is crucial for confirming the identity,

purity, and structure of newly synthesized molecules. This guide provides an in-depth overview

of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 1-(4-Hydroxyindolin-1-YL)ethanone, supported by data from analogous

structures.

Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for 1-(4-
Hydroxyindolin-1-YL)ethanone. These predictions are based on known chemical shifts and

fragmentation patterns of similar molecules, such as N-acetylindole, substituted indolines, and

hydroxy acetophenones.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

Acetyl-CH₃ 2.1 - 2.3 Singlet (s)

The methyl protons of

the acetyl group are

expected to be a

singlet.

H-2 4.0 - 4.2 Triplet (t)

Methylene protons

adjacent to the

nitrogen, coupled to

H-3 protons.

H-3 3.0 - 3.2 Triplet (t)

Methylene protons

coupled to H-2

protons.

H-5 6.7 - 6.9 Doublet (d)
Aromatic proton ortho

to the hydroxyl group.

H-6 7.0 - 7.2 Triplet (t)

Aromatic proton

coupled to H-5 and H-

7.

H-7 7.9 - 8.1 Doublet (d)

Aromatic proton

deshielded by the

acetyl group.

Ar-OH 5.0 - 6.0 Broad Singlet (br s)

The phenolic proton

signal is often broad

and its position can

vary with

concentration and

solvent.

Predicted ¹³C NMR Spectral Data
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Acetyl-CH₃ 23 - 25
Methyl carbon of the acetyl

group.

C-3 28 - 30 Methylene carbon.

C-2 52 - 55
Methylene carbon attached to

nitrogen.

C-7a 125 - 128 Aromatic quaternary carbon.

C-5 115 - 118
Aromatic carbon ortho to the

hydroxyl group.

C-6 128 - 130 Aromatic carbon.

C-7 110 - 113 Aromatic carbon.

C-3a 135 - 138 Aromatic quaternary carbon.

C-4 150 - 155
Aromatic carbon bearing the

hydroxyl group.

Acetyl-C=O 168 - 170
Carbonyl carbon of the acetyl

group.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amide

carbonyl, and aromatic functionalities.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

O-H (Phenol) 3200 - 3600 Stretching (broad)

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 2960 Stretching

C=O (Amide) 1640 - 1680 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-O (Phenol) 1200 - 1260 Stretching

C-N 1180 - 1360 Stretching

Mass Spectrometry (MS)
The mass spectrum, likely acquired using Electron Ionization (EI) or Electrospray Ionization

(ESI), would provide the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 177 Molecular ion for C₁₀H₁₁NO₂.

[M - CH₂CO]⁺ 135

Loss of a ketene radical from

the molecular ion, a common

fragmentation for N-acetyl

compounds.

[M - CH₃]⁺ 162 Loss of a methyl radical.

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of a synthesized

compound like 1-(4-Hydroxyindolin-1-YL)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and

20-50 mg for ¹³C NMR.[1][2]

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should ensure complete

dissolution and avoid overlapping signals with the analyte.[1][2][3][4]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm) in organic solvents.[2]

Data Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve resolution.

Tune the probe for the specific nucleus being observed (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

relaxation delay) and acquire the data.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile

solvent like methylene chloride or acetone.[5]
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Apply a drop of the resulting solution onto a salt plate (NaCl or KBr).[5]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[5]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the background spectrum.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-600

cm⁻¹).[6]

The resulting spectrum will show absorbance or transmittance as a function of

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent,

such as methanol or acetonitrile.

Ionization: The sample is introduced into the mass spectrometer and ionized. Common

techniques for small organic molecules include Electron Ionization (EI) or Electrospray

Ionization (ESI).[7][8][9]

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8][9]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate a mass spectrum.[7][8][9]

Visualizations
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Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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